3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde: is a heterocyclic compound that features a benzaldehyde core substituted with bromine and a pyrazole ring containing chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with specific electronic and optical properties .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: The compound is explored for its potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Receptors: Binding to specific receptors can modulate immune responses and reduce inflammation.
Comparison with Similar Compounds
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with a pyridine ring instead of a benzaldehyde core.
4-Bromo-1H-pyrazole: Lacks the benzaldehyde and chlorine substituents but shares the pyrazole ring.
Imidazole derivatives: Similar heterocyclic compounds with a wide range of biological activities.
Uniqueness: 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to its combination of a benzaldehyde core with bromine and chlorine substituents, which provides distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H6BrClN2O |
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Molecular Weight |
285.52 g/mol |
IUPAC Name |
3-bromo-4-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H |
InChI Key |
WEAYOKXGDZXGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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